4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide is a complex organic molecule with potential applications across various scientific fields. It belongs to the class of sulfonamide derivatives, and its structure features multiple functional groups, making it a versatile compound for chemical modifications and bioactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multi-step organic synthesis techniques. The process starts with the preparation of the 3,4-dihydroisoquinoline core, which is then functionalized with a sulfonyl chloride to introduce the sulfonyl group. The intermediate is further reacted with a benzohydrazide derivative, incorporating the ethoxybenzo[d]thiazole unit. Reaction conditions often include organic solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine, under reflux conditions.
Industrial Production Methods
For large-scale production, industrial methods focus on optimizing yields and reaction times. Techniques like flow chemistry can be employed to ensure continuous production and better control over reaction parameters. The use of automated synthesis systems can also streamline the process, reducing the need for manual intervention and minimizing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : The isoquinoline ring can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Substitution: : The aromatic rings and nitrogen atoms offer sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts tailored to the desired chemical transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups provide opportunities for further chemical modifications, making it valuable for organic synthesis research.
Biology
Biologically, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide exhibits potential as a pharmacophore. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In the medical field, this compound may possess therapeutic properties. Studies might explore its efficacy as an antibacterial, antifungal, or anticancer agent, leveraging its unique structural features.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions, given its diverse reactivity profile.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the isoquinoline and benzothiazole moieties can interact with hydrophobic pockets, enhancing binding affinity. Pathways involved may include inhibition of enzymes, modulation of receptor activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide
N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide
3,4-dihydroisoquinoline-2-sulfonamide
Highlighting Uniqueness
What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide apart is its combination of the dihydroisoquinoline, sulfonyl, and benzothiazole units. This unique combination provides a distinct electronic and steric profile, potentially resulting in unique biological activities and chemical reactivity not observed in similar compounds.
That should give you a thorough overview of this fascinating compound
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-2-33-21-8-5-9-22-23(21)26-25(34-22)28-27-24(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-3-4-7-19(17)16-29/h3-13H,2,14-16H2,1H3,(H,26,28)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKVIYADGVINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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